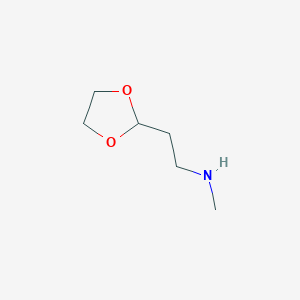
2-(N-甲基-2-氨基乙基)-1,3-二氧杂环戊烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(N-Methyl-2-aminoethyl)-1,3-dioxolane, also known as 2-Methyl-2-aminoethyl-1,3-dioxolane or 2-MAAED, is an organic compound with a wide range of applications in organic synthesis, drug development, and laboratory experiments. It is a versatile reagent that can be used to synthesize a variety of compounds, including pharmaceuticals, polymers, and polyols. 2-MAAED is also used in the synthesis of peptides, proteins, and other biomolecules. It has a wide range of biological and physiological effects, and is used in the development of drugs and therapeutic agents.
科学研究应用
Nanoparticle Stabilization
2-(N-Methyl-2-aminoethyl)-1,3-dioxolane: is utilized in the synthesis of cationic copolymers that have shown effectiveness in stabilizing silver nanoparticles in aqueous media. These nanoparticles have a narrow size distribution and remain stable for over six months, which is significant for industrial and biotechnological applications .
Antibacterial Applications
The stabilized silver nanoparticles mentioned above exhibit pronounced antibacterial properties. This makes them suitable for use in medical diagnostics and treatments, particularly in oncology, where they can be used to target and treat cancerous cells .
Biosensor Development
Due to their unique electrical and optical properties, the silver nanoparticles stabilized by copolymers containing 2-(N-Methyl-2-aminoethyl)-1,3-dioxolane are promising materials for the development of biosensors. These sensors can be used for detecting various biological markers, which is crucial in medical diagnostics .
Photonic Crystals Creation
The compound aids in the formation of photonic crystals, which have applications in manipulating light for various technologies, including optical fibers and high-speed data transmission systems .
Porous Membranes Fabrication
In the field of material science, the compound is instrumental in creating porous membranes. These membranes have diverse applications, such as filtration systems, sensors, and as scaffolds in tissue engineering .
Colloidal Lithography
The unique properties of the nanoparticles stabilized by 2-(N-Methyl-2-aminoethyl)-1,3-dioxolane make them suitable for colloidal lithography applications. This technique is used to create nanostructured surfaces for various high-tech applications, including solar cells and semiconductor devices .
Microlens Arrays Production
The compound is also used in the production of microlens arrays, which are essential components in optical devices like cameras and microscopes, improving image quality and resolution .
Metal-Polymer Nanocomposites Synthesis
Lastly, 2-(N-Methyl-2-aminoethyl)-1,3-dioxolane is involved in the synthesis of metal-polymer nanocomposites. These composites combine the properties of metals and polymers, leading to materials with enhanced mechanical, electrical, and thermal properties, suitable for aerospace, automotive, and electronics industries .
属性
IUPAC Name |
2-(1,3-dioxolan-2-yl)-N-methylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7-3-2-6-8-4-5-9-6/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUQKDDUUOFCNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1OCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621008 |
Source


|
| Record name | 2-(1,3-Dioxolan-2-yl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Methyl-2-aminoethyl)-1,3-dioxolane | |
CAS RN |
142753-10-4 |
Source


|
| Record name | 2-(1,3-Dioxolan-2-yl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(N-Methyl-2-aminoethyl)-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid](/img/structure/B137047.png)






![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)





